N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
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Overview
Description
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide is a complex organic compound with the molecular formula C22H25N3O5S and a molecular weight of 443.52 g/mol. This compound features a piperazine ring, a benzenesulfonyl group, and a benzamide moiety, making it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine. This can be achieved by reacting piperazine with acetic anhydride under reflux conditions.
Sulfonylation: The next step is the introduction of the benzenesulfonyl group. This is done by reacting the acetylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine derivative with 2-methylbenzoyl chloride. This reaction is typically carried out in an organic solvent like dichloromethane, using a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and sulfoxides.
Reduction: Sulfides and secondary amines.
Substitution: Various substituted benzamides and sulfonamides.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to and modulate the activity of various receptors in the central nervous system. The benzenesulfonyl group may enhance binding affinity and specificity, while the benzamide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-phenylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
- N-[2-(4-methylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide
Uniqueness
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide is unique due to the presence of the acetyl group on the piperazine ring, which can significantly alter its pharmacological profile compared to other similar compounds. This structural variation can lead to differences in receptor binding, metabolic stability, and overall biological activity.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-8-6-7-11-19(16)20(27)23-21(31(29,30)18-9-4-3-5-10-18)22(28)25-14-12-24(13-15-25)17(2)26/h3-11,21H,12-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRNLICBFYVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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